4-Bromo-2-(2-furyl)pyridine 4-Bromo-2-(2-furyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1086381-47-6
VCID: VC8205291
InChI: InChI=1S/C9H6BrNO/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H
SMILES: C1=COC(=C1)C2=NC=CC(=C2)Br
Molecular Formula: C9H6BrNO
Molecular Weight: 224.05 g/mol

4-Bromo-2-(2-furyl)pyridine

CAS No.: 1086381-47-6

Cat. No.: VC8205291

Molecular Formula: C9H6BrNO

Molecular Weight: 224.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(2-furyl)pyridine - 1086381-47-6

Specification

CAS No. 1086381-47-6
Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
IUPAC Name 4-bromo-2-(furan-2-yl)pyridine
Standard InChI InChI=1S/C9H6BrNO/c10-7-3-4-11-8(6-7)9-2-1-5-12-9/h1-6H
Standard InChI Key QDLSLSQYCSDNKE-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NC=CC(=C2)Br
Canonical SMILES C1=COC(=C1)C2=NC=CC(=C2)Br

Introduction

Structural and Molecular Characteristics

The molecular architecture of 4-bromo-2-(2-furyl)pyridine combines a pyridine ring with electron-withdrawing bromine and electron-donating furyl substituents, creating a polarized system conducive to electrophilic and nucleophilic reactions. Key structural parameters inferred from related compounds include:

  • Bond lengths: C–Br (1.89–1.92 Å) and C–N (1.34–1.37 Å), consistent with halogenated pyridines .

  • Dihedral angles: The furan ring forms a dihedral angle of 12.5°–15.8° with the pyridine plane, minimizing steric hindrance.

Table 1: Comparative Physicochemical Properties of Brominated Pyridines

Property4-Bromo-2-(2-furyl)pyridine (Predicted)4-Bromo-2-fluoropyridine 2-Bromo-6-(furan-2-yl)pyridine
Molecular Weight (g/mol)224.05175.99224.05
Boiling Point (°C)285–290 (extrapolated)65 (at 5 mmHg)Not reported
Density (g/mL)1.65–1.701.7131.68 (estimated)
Refractive Index1.585–1.5951.531Not reported

The bromine atom enhances electrophilic substitution susceptibility, while the furyl group contributes to π-π stacking interactions in supramolecular systems .

Synthesis and Industrial-Scale Production

Laboratory-Scale Synthesis

The most viable route involves Suzuki-Miyaura cross-coupling between 4-bromo-2-iodopyridine and furan-2-ylboronic acid under palladium catalysis . Optimized conditions include:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C, 12 hours

Yields typically reach 70–85% after purification via silica gel chromatography . Alternative methods include Ullmann coupling with copper catalysts, though this approach suffers from lower efficiency (45–55% yield).

Industrial Production Challenges

Scale-up requires addressing:

  • Bromine volatility: Closed-loop systems with cryogenic traps mitigate losses .

  • Palladium removal: Adsorption on activated carbon reduces residual metal content to <5 ppm .

  • Solvent recovery: Distillation reclaims >90% of dioxane, aligning with green chemistry principles .

Table 2: Synthetic Method Comparison

MethodYield (%)Pd Residual (ppm)Scalability
Suzuki-Miyaura85<5High
Ullmann Coupling55N/AModerate

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Miscible in chloroform and dichloromethane; sparingly soluble in methanol (1.2 g/L at 25°C) .

  • Stability: Decomposes above 200°C; photosensitive, requiring storage in amber glass under inert atmosphere .

Spectroscopic Fingerprints

  • ¹H NMR (CDCl₃): δ 8.50 (d, J=5.1 Hz, 1H, pyridine-H6), 7.85 (s, 1H, pyridine-H3), 7.45–7.30 (m, 3H, furan-H3, H4, H5) .

  • IR (KBr): 1580 cm⁻¹ (C=N stretch), 680 cm⁻¹ (C-Br bend).

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom directs incoming electrophiles to the pyridine’s ortho and para positions. For example, nitration with HNO₃/H₂SO₄ yields 4-bromo-2-(5-nitro-furan-2-yl)pyridine at 0°C (62% yield).

Transition Metal-Mediated Reactions

  • Buchwald-Hartwig amination: Reacts with primary amines (e.g., benzylamine) to form 4-amino-2-(2-furyl)pyridine derivatives (Pd₂(dba)₃, Xantphos, 100°C) .

  • Sonogashira coupling: With terminal alkynes, generates alkynylated products for optoelectronic materials.

Table 3: Functionalization Reactions

Reaction TypeReagents/ConditionsProduct Yield (%)
NitrationHNO₃, H₂SO₄, 0°C62
Buchwald-HartwigPd₂(dba)₃, Xantphos, 100°C78
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N83

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in inhibiting tyrosine kinases.

  • Polymer Chemistry: Develop conductive polymers via electropolymerization of furyl-bromopyridine monomers.

  • Green Synthesis: Explore biocatalytic routes using engineered oxidoreductases.

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